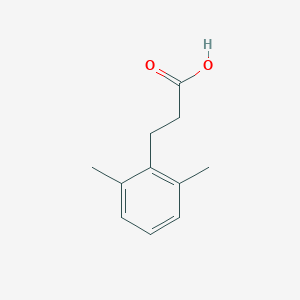

3-(2,6-Dimethylphenyl)propionic acid

Description

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUMYLYPFFNWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444974 | |

| Record name | 3-(2,6-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192725-73-8 | |

| Record name | 3-(2,6-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,6-Dimethylphenyl)propionic acid (CAS 192725-73-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and potential applications of 3-(2,6-Dimethylphenyl)propionic acid, a key intermediate in the development of advanced therapeutic agents.

Core Chemical and Physical Properties

Physicochemical Data

| Property | Value | Source |

| CAS Number | 192725-73-8 | |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [2] |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Experimental Properties of Propionic Acid (for reference)

| Property | Value | Source |

| Melting Point | -20.5 °C | [3] |

| Boiling Point | 141.15 °C | [3] |

| Solubility in Water | Miscible | [3] |

Synthesis and Preparation

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry reactions, such as the Friedel-Crafts reaction.

Experimental Protocol: Plausible Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride to dry dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride in dichloromethane from the dropping funnel.

-

After the addition is complete, add 1,3-dimethylbenzene dropwise while maintaining the low temperature.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 3-chloro-1-(2,6-dimethylphenyl)propan-1-one.

-

-

Hydrolysis:

-

Dissolve the crude intermediate in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

-

-

Purification:

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Plausible synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a known precursor in the synthesis of peptide analogs that act as retroviral protease inhibitors, specifically targeting the Human Immunodeficiency Virus (HIV).[1]

HIV Protease Inhibition

HIV protease is a critical enzyme in the viral life cycle. It is responsible for cleaving large viral polyproteins into smaller, functional proteins that are essential for the assembly of new, infectious virions. By inhibiting this enzyme, the production of mature viral particles is halted, thus preventing the spread of the virus.

The general mechanism of action for HIV protease inhibitors involves competitive binding to the active site of the HIV protease enzyme. This prevents the natural viral polyproteins from being cleaved.

Signaling pathway of HIV protease inhibition.

Experimental Protocols for Biological Activity Assessment

The following are detailed methodologies for key experiments to evaluate the efficacy of potential HIV protease inhibitors derived from this compound.

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for inhibitors of HIV-1 protease activity.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate

-

Assay Buffer

-

Test compound (inhibitor)

-

Positive control inhibitor (e.g., Pepstatin A)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in Assay Buffer.

-

Dilute the HIV-1 Protease and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.

-

-

Assay Execution:

-

To the wells of the 96-well plate, add the diluted test compound or control solutions.

-

Add the diluted HIV-1 Protease solution to each well, except for the blank controls.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode at 37°C.

-

Record data every 1-2 minutes for at least 30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

References

Physicochemical Profile of 3-(2,6-Dimethylphenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-(2,6-Dimethylphenyl)propionic acid. Due to a lack of extensive experimental data in publicly available literature, this document combines established information with predicted properties based on the compound's chemical structure and the known behavior of related aromatic carboxylic acids. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to guide researchers in the empirical characterization of this and similar compounds.

Introduction

This compound, with the chemical formula C₁₁H₁₄O₂, is an aromatic carboxylic acid.[1] Its structure, featuring a propionic acid chain attached to a 2,6-dimethylphenyl group, suggests specific physicochemical properties that are of interest in various fields, including medicinal chemistry and material science. Understanding these properties is crucial for predicting the compound's behavior in different environments, its potential for biological activity, and its suitability for various applications. This guide aims to consolidate the available information and provide a framework for its experimental investigation.

Physicochemical Characteristics

While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₄O₂ | - |

| Molecular Weight | 178.23 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Aqueous Solubility | Not available | - |

| logP (XLogP3-AA) | 2.4 | Calculated |

Note: The lack of experimentally determined values for melting point, boiling point, pKa, and aqueous solubility highlights a significant data gap for this compound. The provided logP value is a computational prediction and should be used with the understanding that it may not perfectly reflect the compound's experimental lipophilicity.

Predicted Physicochemical Behavior

Based on the general properties of aromatic carboxylic acids, the following behaviors can be anticipated for this compound:

-

Melting and Boiling Points: Carboxylic acids generally exhibit higher melting and boiling points compared to other organic compounds of similar molecular weight due to their ability to form strong intermolecular hydrogen bonds.[2][3][4] The presence of the aromatic ring and the overall molecular size would suggest that this compound is likely a solid at room temperature with a relatively high melting point.

-

Acidity (pKa): As a carboxylic acid, it is expected to be a weak acid. The pKa value is anticipated to be in the typical range for benzoic acid derivatives, which is around 4-5. The electron-donating nature of the two methyl groups on the phenyl ring might slightly increase the pKa (decrease the acidity) compared to unsubstituted phenylpropionic acid.

-

Solubility: The presence of the polar carboxylic acid group allows for hydrogen bonding with water, conferring some degree of aqueous solubility.[2] However, the nonpolar 2,6-dimethylphenyl group and the propyl chain will significantly limit its solubility in water.[2] It is expected to be more soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.

-

Lipophilicity (logP): The calculated XLogP3-AA value of 2.4 suggests that the compound is moderately lipophilic.[5] A positive logP value indicates a preference for a nonpolar environment over an aqueous one, which has implications for its potential membrane permeability and interaction with biological targets.[6]

Experimental Protocols for Physicochemical Characterization

For researchers aiming to determine the precise physicochemical properties of this compound, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus or a Thiele tube.[7]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the oil of a Thiele tube.

-

The sample is heated slowly and steadily.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[7] A narrow melting point range (typically 1-2°C) is indicative of a pure compound.[7]

-

Boiling Point Determination

For liquid compounds, the boiling point can be determined using distillation or a micro-method with a Thiele tube.[8][9][10][11]

-

Apparatus: Thiele tube, small test tube, capillary tube, thermometer, heating source.

-

Procedure (Micro-method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

-

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometry.[12][13][14]

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure (Potentiometric Titration):

-

A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is slowly titrated into the acid solution.

-

The pH of the solution is measured after each addition of the base.

-

A titration curve is generated by plotting pH versus the volume of base added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12]

-

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the solubility of a compound in water.[15][16][17][18]

-

Apparatus: Flask with a stopper, shaker or magnetic stirrer, analytical balance, filtration system.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the aqueous solubility.

-

logP Determination

The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity and can be determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[6][19][20][21]

-

Apparatus (Shake-Flask Method): Separatory funnel, shaker, analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.

-

The two phases are separated.

-

The concentration of the compound in each phase is measured.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a carboxylic acid like this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. Propionic acid - Wikipedia [en.wikipedia.org]

- 3. chemcess.com [chemcess.com]

- 4. Propionic acid | 79-09-4 [chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. m.youtube.com [m.youtube.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. youtube.com [youtube.com]

- 19. acdlabs.com [acdlabs.com]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 3-(2,6-Dimethylphenyl)propionic acid

This guide provides detailed information on the molecular structure and properties of 3-(2,6-Dimethylphenyl)propionic acid, a compound of interest to researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a concise overview of its fundamental molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C11H14O2 | [1] |

| Molecular Weight | 178.23 g/mol | [2] |

| CAS Number | 192725-73-8 | [1][2] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the covalent bonds that constitute the molecule, featuring a phenyl ring substituted with two methyl groups at positions 2 and 6, attached to a propionic acid moiety.

References

An In-depth Technical Guide to the Synthesis of 3-(2,6-Dimethylphenyl)propionic Acid from 2,6-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-(2,6-dimethylphenyl)propionic acid, a valuable building block in pharmaceutical and materials science, starting from the readily available 2,6-dimethylaniline. The synthesis involves a three-step sequence: diazotization of the starting aniline, a Meerwein arylation to introduce the propionic acid moiety, and a final reduction to yield the target compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a laboratory setting.

Synthetic Strategy Overview

The overall transformation of 2,6-dimethylaniline to this compound is outlined in the following workflow diagram. The process begins with the conversion of the primary aromatic amine to a diazonium salt, which then undergoes a copper-catalyzed reaction with acrylic acid. The resulting α,β-unsaturated carboxylic acid is subsequently reduced to the desired saturated propionic acid.

Figure 1: Overall synthetic workflow from 2,6-dimethylaniline to this compound.

Experimental Protocols and Data

This section details the experimental procedures for each synthetic step, including reagent quantities, reaction conditions, and expected outcomes based on literature precedents for similar transformations.

Step 1: Diazotization of 2,6-Dimethylaniline

The initial step involves the conversion of 2,6-dimethylaniline to its corresponding diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a suspension of 2,6-dimethylaniline in aqueous hydrochloric acid is prepared.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution of 2,6-dimethylbenzenediazonium chloride is used immediately in the next step.

| Reagent/Parameter | Molar Ratio (vs. Aniline) | Typical Quantity (for 0.1 mol scale) |

| 2,6-Dimethylaniline | 1.0 | 12.12 g |

| Concentrated HCl | 2.5 - 3.0 | 25-30 mL |

| Sodium Nitrite | 1.05 - 1.1 | 7.6 g |

| Water (for NaNO₂) | - | 20 mL |

| Reaction Temperature | - | 0-5 °C |

| Expected Yield | - | Quantitative (used in situ) |

Table 1: Reagents and conditions for the diazotization of 2,6-dimethylaniline.

Step 2: Meerwein Arylation with Acrylic Acid

The freshly prepared diazonium salt is then reacted with acrylic acid in the presence of a copper(I) catalyst to form 3-(2,6-dimethylphenyl)acrylic acid. The Meerwein arylation is a radical addition reaction followed by elimination.[1]

Protocol:

-

In a separate flask, a solution of acrylic acid and a copper(I) salt (e.g., copper(I) chloride or bromide) in a suitable solvent (e.g., acetone or aqueous medium) is prepared.

-

The cold diazonium salt solution from Step 1 is added portion-wise to the acrylic acid solution at a controlled temperature (typically between room temperature and 40 °C).

-

Vigorous gas evolution (N₂) is observed. The reaction mixture is stirred until the gas evolution ceases.

-

The crude product is isolated by filtration or extraction, and purified by recrystallization.

| Reagent/Parameter | Molar Ratio (vs. Diazonium Salt) | Typical Quantity (for 0.1 mol scale) |

| 2,6-Dimethylbenzenediazonium Chloride | 1.0 | (from 0.1 mol aniline) |

| Acrylic Acid | 1.1 - 1.5 | 7.9 - 10.8 g |

| Copper(I) Chloride | 0.1 - 0.2 | 1.0 - 2.0 g |

| Solvent (Acetone/Water) | - | 100 mL |

| Reaction Temperature | - | 25-40 °C |

| Reported Yields (for similar reactions) | - | 40-70% |

Table 2: Reagents and conditions for the Meerwein arylation.

Figure 2: Generalized mechanism of the Meerwein arylation reaction.

Step 3: Reduction of 3-(2,6-Dimethylphenyl)acrylic Acid

The final step is the reduction of the carbon-carbon double bond in the α,β-unsaturated carboxylic acid to yield the target this compound. Catalytic hydrogenation is a common and efficient method for this transformation.

Protocol (Catalytic Hydrogenation):

-

3-(2,6-Dimethylphenyl)acrylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (from a balloon to a high-pressure autoclave, depending on the scale and desired reaction rate) with vigorous stirring.[2]

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford the crude product.

-

The product can be further purified by recrystallization or column chromatography.

| Reagent/Parameter | Molar Ratio (vs. Acrylic Acid) | Typical Quantity (for 0.05 mol scale) |

| 3-(2,6-Dimethylphenyl)acrylic Acid | 1.0 | 8.81 g |

| 10% Pd/C | 0.01 - 0.05 | 0.5 - 2.5 g |

| Solvent (Ethanol) | - | 100 mL |

| Hydrogen Pressure | - | 1-5 atm |

| Reaction Temperature | - | Room Temperature |

| Expected Yield | - | >95% |

Table 3: Reagents and conditions for the catalytic hydrogenation.

Alternative Reduction Method (Magnesium in Methanol):

An alternative method for the reduction of α,β-unsaturated esters and other carbonyl compounds involves the use of magnesium turnings in methanol.[3][4][5][6] This method offers a milder and often more accessible alternative to catalytic hydrogenation.

Protocol (Mg/MeOH Reduction):

-

The α,β-unsaturated carboxylic acid is first esterified (e.g., by refluxing in methanol with a catalytic amount of sulfuric acid).

-

The resulting methyl ester is dissolved in anhydrous methanol.

-

Magnesium turnings are added portion-wise to the solution with stirring.

-

The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

-

After the magnesium has been consumed, the reaction mixture is acidified and the product is extracted with an organic solvent.

-

The ester is then hydrolyzed back to the carboxylic acid using standard procedures (e.g., with aqueous NaOH followed by acidification).

| Reagent/Parameter | Molar Ratio (vs. Ester) | Typical Quantity |

| Methyl 3-(2,6-dimethylphenyl)acrylate | 1.0 | (from previous step) |

| Magnesium Turnings | 2.0 - 4.0 | (excess) |

| Anhydrous Methanol | - | (solvent) |

| Reaction Temperature | - | Room Temp. to 40 °C |

| Reported Yields (for similar reductions) | - | 70-90% |

Table 4: Reagents and conditions for the Mg/MeOH reduction (after esterification).

Purification and Characterization

The final product, this compound, is typically a solid at room temperature.[7] Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Characterization of the final product and intermediates should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid).

-

Melting Point Analysis: To assess the purity of the final crystalline product.

Conclusion

The synthesis of this compound from 2,6-dimethylaniline can be reliably achieved through a three-step sequence involving diazotization, Meerwein arylation, and reduction. While the overall yield may vary depending on the optimization of each step, this guide provides a solid foundation with detailed protocols and expected outcomes for researchers and professionals in the field of drug development and chemical synthesis. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for the successful synthesis of the target compound.

References

- 1. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]

- 2. pure.spbu.ru [pure.spbu.ru]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Magnesium in Methanol (Mg / MeOH) in Organic Syntheses | Semantic Scholar [semanticscholar.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. scispace.com [scispace.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Reaction of Succinic Anhydride with 2,6-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between succinic anhydride and 2,6-dimethylaniline. It delves into the underlying reaction mechanism, the influence of steric factors, detailed experimental procedures, and the quantitative aspects of the synthesis. This reaction is a fundamental example of acylation and is a key step in the synthesis of various compounds with potential biological activity.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between succinic anhydride and 2,6-dimethylaniline proceeds via a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate followed by ring-opening of the anhydride.

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline at one of the electrophilic carbonyl carbons of succinic anhydride. This attack leads to the formation of a transient tetrahedral intermediate.

Step 2: Ring Opening

The unstable tetrahedral intermediate then collapses, resulting in the opening of the succinic anhydride ring. The electrons from the negatively charged oxygen reform a carbonyl group, and the bond between the carbonyl carbon and the anhydride oxygen is cleaved. This results in the formation of the final product, N-(2,6-dimethylphenyl)succinamic acid. This amic acid contains both an amide and a carboxylic acid functional group.

The Influence of Steric Hindrance

A critical aspect of this reaction is the steric hindrance posed by the two methyl groups at the ortho positions (2 and 6) of the aniline ring. These bulky groups partially shield the nitrogen atom, which can impede the approach of the electrophilic succinic anhydride.

This steric hindrance has a significant impact on the reaction kinetics:

-

Reduced Nucleophilicity: The methyl groups decrease the nucleophilicity of the amine, which can slow down the rate of acylation compared to less substituted anilines like aniline or 2-methylaniline.[1][2]

-

Forcing Conditions: Reactions involving sterically hindered anilines like 2,6-dimethylaniline may require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve high yields.[2]

The following table provides a qualitative comparison of the relative reaction rates for the acylation of various aniline derivatives, highlighting the impact of steric hindrance.

| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |

| Aniline | H | 1 | Serves as the unhindered baseline for comparison.[1] |

| 2-Methylaniline | CH₃ | ~0.1 | A single ortho-methyl group significantly reduces the reaction rate.[1] |

| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | Two ortho-methyl groups drastically decrease the reaction rate due to pronounced steric hindrance.[1] |

Quantitative Data from Experimental Protocols

| Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Solvent | Reaction Time (h) | Temperature | Reported Yield |

| Succinic Anhydride | 0.025 | 2,6-Dimethylaniline | 0.025 | Toluene | 2 | Room Temperature | Not specified |

| Succinic Anhydride | 0.02 | 3,4-Dimethylaniline | 0.02 | Toluene | 2 | Room Temperature | Not specified |

Experimental Protocols

The synthesis of N-(2,6-dimethylphenyl)succinamic acid is a relatively straightforward procedure. Furthermore, this intermediate can be converted to N-(2,6-dimethylphenyl)succinimide through heating.

Synthesis of N-(2,6-Dimethylphenyl)succinamic acid[3][4]

Materials:

-

Succinic anhydride

-

2,6-dimethylaniline

-

Toluene

-

Dilute Hydrochloric Acid

-

Water

-

Ethanol

Procedure:

-

A solution of succinic anhydride (0.025 mol) in toluene (25 ml) is prepared.

-

A solution of 2,6-dimethylaniline (0.025 mol) in toluene (20 ml) is prepared separately.

-

The 2,6-dimethylaniline solution is added dropwise to the succinic anhydride solution with constant stirring.

-

The resulting mixture is stirred for approximately 1 hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.[3][4]

-

To remove any unreacted 2,6-dimethylaniline, the mixture is treated with dilute hydrochloric acid.[3][4]

-

The resulting solid product is collected by suction filtration.

-

The solid is washed thoroughly with water to remove unreacted succinic anhydride and succinic acid.[3][4]

-

The final product, N-(2,6-dimethylphenyl)succinamic acid, can be recrystallized from ethanol to achieve a constant melting point.[4]

Synthesis of N-(2,6-Dimethylphenyl)succinimide[4]

Procedure:

-

N-(2,6-dimethylphenyl)succinamic acid is heated for 2 hours.

-

The reaction mixture is then allowed to cool slowly to room temperature.

-

This process yields crystals of N-(2,6-dimethylphenyl)succinimide.[4]

References

Spectroscopic Profile of 3-(2,6-Dimethylphenyl)propionic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(2,6-Dimethylphenyl)propionic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds, including 3-phenylpropionic acid and various dimethyl-substituted aromatic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOH | ~11-12 | Singlet (broad) | 1H | - |

| Ar-H (meta, para) | ~7.0-7.2 | Multiplet | 3H | - |

| -CH₂- (benzylic) | ~2.9-3.1 | Triplet | 2H | ~7-8 |

| -CH₂- (aliphatic) | ~2.6-2.8 | Triplet | 2H | ~7-8 |

| Ar-CH₃ | ~2.3 | Singlet | 6H | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -COOH | ~178-180 |

| Ar-C (quaternary, substituted) | ~136-138 |

| Ar-C (quaternary, ipso) | ~134-136 |

| Ar-CH (meta) | ~128-130 |

| Ar-CH (para) | ~126-128 |

| -CH₂- (aliphatic) | ~34-36 |

| -CH₂- (benzylic) | ~28-30 |

| Ar-CH₃ | ~19-21 |

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (carboxylic acid) | 3300-2500 | Broad, Strong | O-H stretch |

| C-H (aromatic) | 3100-3000 | Medium | C-H stretch |

| C-H (aliphatic) | 2980-2850 | Medium to Strong | C-H stretch |

| C=O (carboxylic acid) | 1720-1700 | Strong | C=O stretch |

| C=C (aromatic) | 1600-1450 | Medium to Weak | C=C stretch |

| C-O (carboxylic acid) | 1320-1210 | Medium | C-O stretch |

| O-H (out-of-plane bend) | 950-910 | Broad, Medium | O-H bend |

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Relative Intensity | Proposed Fragment Ion |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | High | [M - COOH]⁺ |

| 105 | High | [C₈H₉]⁺ (Tropylium-like ion) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 45 | Moderate | [COOH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 14 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

2.1.3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

2.2.3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

2.3.2. Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

-

GC-MS Parameters (if used):

-

Injector temperature: 250 °C.

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

-

Carrier gas: Helium.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 200-250 °C.

-

2.3.3. Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak.

-

Identify the major fragment ions and propose fragmentation pathways based on the structure of the molecule.

-

Compare the obtained spectrum with spectral libraries for confirmation, if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Potential Biological Activities of 3-(2,6-Dimethylphenyl)propionic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant biological activities associated with derivatives of 3-(2,6-dimethylphenyl)propionic acid. The primary focus of current research and development involving this scaffold centers on its crucial role in the synthesis and activity of the peripherally acting opioid receptor modulator, Eluxadoline. This document provides a comprehensive overview of the pharmacological profile, mechanism of action, and relevant experimental protocols related to this key derivative.

Core Biological Activity: Modulation of Opioid Receptors

The most prominent biological activity identified for a derivative of this compound is the modulation of opioid receptors. Specifically, (2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid serves as a critical intermediate in the synthesis of Eluxadoline, a drug used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2][3] Eluxadoline exhibits a mixed opioid receptor activity profile, acting as a mu-opioid receptor (μOR) and kappa-opioid receptor (κOR) agonist, and a delta-opioid receptor (δOR) antagonist.[4][5] This compound acts locally in the gastrointestinal tract to normalize bowel function.[1][5]

Table 1: Quantitative Biological Activity of Eluxadoline

| Compound | Target | Activity | Indication |

| Eluxadoline | Mu-opioid receptor (μOR) | Agonist | Irritable Bowel Syndrome with Diarrhea (IBS-D) |

| Kappa-opioid receptor (κOR) | Agonist | Irritable Bowel Syndrome with Diarrhea (IBS-D) | |

| Delta-opioid receptor (δOR) | Antagonist | Irritable Bowel Syndrome with Diarrhea (IBS-D) |

Mechanism of Action: Eluxadoline

Eluxadoline's therapeutic effect in IBS-D is a result of its combined activities on different opioid receptors in the gut.[5] Agonism at the μ-opioid receptors leads to reduced colonic motility and inhibition of fluid and ion secretion, which helps to control diarrhea.[4] The concurrent agonism at κ-opioid receptors is also thought to contribute to visceral analgesia, reducing abdominal pain associated with IBS-D.[5]

A key feature of Eluxadoline is its antagonistic activity at the δ-opioid receptor. This action is believed to counteract some of the undesirable effects of μ-opioid receptor agonism, such as constipation, and may also enhance the analgesic effects.[4][5] Due to its low oral bioavailability, Eluxadoline's actions are largely restricted to the periphery, minimizing central nervous system side effects.[6]

Experimental Protocols

The synthesis of Eluxadoline involves the coupling of the key intermediate, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid, with another complex amine-containing moiety, followed by deprotection.

Key Synthetic Step: Amide Coupling [7]

-

Reactant Preparation: A mixture of (S)-2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl-propionic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and 1-hydroxybenzotriazole (HOBt) is prepared in a solvent mixture of dimethylformamide (DMF) and dichloromethane (DCM).

-

Coupling Reaction: To this stirring mixture, 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl] -amino }-methyl)-2-methoxy-benzoic acid is added.

-

Reaction Conditions: The resulting mixture is stirred at room temperature overnight.

-

Work-up: The reaction is quenched with water, and the product is isolated.

Boc-Deprotection Step [7]

-

Reactant Preparation: The Boc-protected intermediate is dissolved in dichloromethane.

-

Deprotection: A solution of concentrated hydrochloric acid in water is added.

-

Reaction Conditions: The reaction mixture is heated to 35-40°C and stirred. Tetrahydrofuran (THF) and additional concentrated HCl may be added to facilitate the reaction, which is typically heated at 40°C for 2 hours.

-

Isolation: After completion, the reaction is diluted with water to precipitate the final product, Eluxadoline hydrochloride.

Other Potential Biological Activities

Conclusion

The derivatives of this compound hold significant biological potential, primarily demonstrated through their role as a cornerstone in the structure of the peripherally acting opioid modulator, Eluxadoline. The specific substitutions on the phenylpropionic acid scaffold are crucial for the compound's interaction with mu, kappa, and delta-opioid receptors, leading to its therapeutic efficacy in managing IBS-D. While other activities such as HIV protease inhibition have been suggested, the field is dominated by the successful clinical application related to gastrointestinal disorders. Further research into other derivatives of this scaffold could unveil new therapeutic opportunities.

References

- 1. jchr.org [jchr.org]

- 2. nbinno.com [nbinno.com]

- 3. veeprho.com [veeprho.com]

- 4. Eluxadoline | C32H35N5O5 | CID 11250029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. WO2018020450A2 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]

The Role of 2,6-Dimethylphenyl Moieties in HIV Protease Inhibitor Synthesis: A Technical Guide

Introduction

While the role of 3-(2,6-dimethylphenyl)propionic acid in the synthesis of mainstream HIV protease inhibitors is not prominently documented in publicly available scientific literature, the structurally related 2,6-dimethylphenyl group is a critical pharmacophore in the design and synthesis of potent antiretroviral agents. This technical guide will provide an in-depth analysis of the role of a key derivative, 2,6-dimethylphenoxyacetic acid, in the synthesis of the FDA-approved HIV protease inhibitor, Lopinavir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic chemistry, experimental protocols, and quantitative data associated with the incorporation of this essential chemical moiety.

The Significance of the 2,6-Dimethylphenyl Group in Lopinavir

Lopinavir is a potent HIV-1 protease inhibitor, administered as a co-formulation with Ritonavir (Kaletra®), which enhances its pharmacokinetic profile. The chemical structure of Lopinavir is (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide.[1][2] The 2,6-dimethylphenoxyacetyl group is a crucial component of the molecule, situated at the P2' position, which plays a significant role in the binding affinity and inhibitory activity of the drug against the HIV protease enzyme.[3]

The synthesis of Lopinavir involves the coupling of the core aminodiol intermediate with two side chains. The final synthetic step involves the condensation of (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide with an activated form of 2,6-dimethylphenoxyacetic acid.[1][4]

Synthetic Pathways and Experimental Protocols

The incorporation of the 2,6-dimethylphenoxyacetyl moiety is a critical step in the total synthesis of Lopinavir. Below are the detailed experimental protocols for the synthesis of the key intermediate, 2,6-dimethylphenoxyacetic acid, and its subsequent coupling to form Lopinavir.

Synthesis of 2,6-Dimethylphenoxyacetic Acid

This key intermediate is typically prepared from 2,6-dimethylphenol and a haloacetic acid derivative.[1][5]

Experimental Protocol:

-

Reaction Setup: To a solution of 2,6-dimethylphenol in a suitable solvent (e.g., water), add a strong base such as sodium hydroxide.

-

Addition of Chloroacetic Acid: To the resulting solution, add chloroacetic acid.

-

Reaction Conditions: Heat the reaction mixture and stir for a specified period to ensure the completion of the reaction.

-

Work-up and Isolation: After cooling, acidify the reaction mixture to precipitate the product. The crude 2,6-dimethylphenoxyacetic acid can then be filtered, washed, and purified by recrystallization.

Logical Relationship of Lopinavir Synthesis

References

- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lopinavir [drugfuture.com]

- 3. Synthesis and structure-activity relationships of a novel series of HIV-1 protease inhibitors encompassing ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lopinavir, A-157378.0, RS-346, ABT-378, Aluviran-药物合成数据库 [drugfuture.com]

- 5. asianpubs.org [asianpubs.org]

The Profen Story: A Technical Guide to the Discovery and Evolution of Arylpropionic Acid Derivatives in Medicine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of arylpropionic acid derivatives, a pivotal class of non-steroidal anti-inflammatory drugs (NSAIDs). From their origins as aspirin alternatives to their current status as globally recognized analgesics and anti-inflammatory agents, this document provides a comprehensive overview of their development, mechanism of action, and key experimental underpinnings.

A Legacy of Pain Relief: The Historical Context and Discovery

The journey of the "profens" began in the 1950s and 1960s amidst a quest for a safer alternative to aspirin for treating rheumatoid arthritis.[1] Researchers at Boots Pure Drug Co. in England, led by pharmacologist Stewart Adams and chemist John Nicholson, embarked on a mission to develop a non-steroidal anti-inflammatory drug with improved tolerability.[2][3] Their systematic research involved the synthesis and screening of over 600 compounds.[2] This extensive effort culminated in the discovery of 2-(4-isobutylphenyl) propionic acid, later named ibuprofen.[4]

The patent for ibuprofen was filed in 1961.[4] Initially available by prescription in the United Kingdom in 1969 for rheumatoid arthritis, it was later approved in the United States in 1974.[5] A significant milestone was reached in the early 1980s when ibuprofen became the first NSAID, other than aspirin, to be granted over-the-counter (OTC) status in both the UK and the US.[5] An interesting historical footnote is that Dr. Stewart Adams first personally confirmed the drug's efficacy on a hangover.[1]

Following the success of ibuprofen, other arylpropionic acid derivatives, collectively known as "profens," were developed and introduced into clinical practice. These include naproxen, ketoprofen, and flurbiprofen, among others, each with its own distinct pharmacokinetic and pharmacodynamic profile.[6]

Mechanism of Action: Taming the Inflammatory Cascade

The primary mechanism of action for arylpropionic acid derivatives, and NSAIDs in general, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[7]

The therapeutic effects of profens are largely attributed to their inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of the protective functions of COX-1.[7] The varying selectivity of different profens for COX-1 versus COX-2 contributes to their individual efficacy and side-effect profiles.

The Arachidonic Acid Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for arylpropionic acid derivatives.

Stereochemistry and Chiral Inversion

Arylpropionic acid derivatives possess a chiral center, meaning they exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-enantiomers. The pharmacological activity, particularly COX inhibition, resides almost exclusively in the (S)-enantiomer.[5] For instance, (S)-ibuprofen is the more biologically active form.[5]

A unique metabolic feature of many profens is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[5] This conversion is facilitated by a series of enzymes, including acyl-CoA-synthetase and 2-arylpropionyl-CoA epimerase.[5][9] This metabolic process effectively increases the concentration of the active enantiomer at the site of action.

Quantitative Pharmacology

The following tables summarize key quantitative data for several common arylpropionic acid derivatives, providing a comparative overview of their COX inhibition, pharmacokinetic properties, and clinical efficacy.

Table 1: In Vitro COX-1 and COX-2 Inhibition (IC50 Values)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 1.3 - 13 | 0.3 - 18 | ~1 |

| Naproxen | 0.6 - 5.5 | 0.9 - 9.1 | ~1 |

| Ketoprofen | 0.3 - 2.5 | 1.6 - 7.9 | ~0.2-1.5 |

| Flurbiprofen | 0.1 - 0.5 | 0.3 - 1.2 | ~0.3-1.6 |

| Celecoxib (Reference) | >100 | 0.04 | >2500 |

Note: IC50 values can vary depending on the specific assay conditions. The data presented are aggregated from multiple sources for comparative purposes.

Table 2: Comparative Pharmacokinetic Parameters

| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |

| Ibuprofen | 80-100 | >99 | 1.8 - 2.5 |

| Naproxen | 95 | >99 | 12 - 17 |

| Ketoprofen | 90 | >99 | 1.5 - 2.5 |

| Flurbiprofen | >95 | >99 | 3 - 4 |

Table 3: Comparative Clinical Efficacy

| Parameter | Ibuprofen | Naproxen | Ketoprofen |

| Typical Analgesic Dose | 200-400 mg | 220-550 mg | 25-50 mg |

| Onset of Analgesia | ~30 minutes | ~60 minutes | ~30 minutes |

| Duration of Action | 4-6 hours | 8-12 hours | 4-6 hours |

| Notes on Efficacy | Generally considered to have a favorable balance of efficacy and safety for mild to moderate pain. | Longer duration of action makes it suitable for chronic conditions. | Some studies suggest superior efficacy for certain types of pain, such as rheumatoid arthritis, compared to ibuprofen.[10][11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the research and development of arylpropionic acid derivatives.

Synthesis of Ibuprofen: The Boots-Hoechst-Celanese (BHC) Process

The BHC process is a more modern and "greener" three-step synthesis of ibuprofen compared to the original six-step Boots process.

Step 1: Friedel-Crafts Acylation

-

Reactants: Isobutylbenzene and acetic anhydride.

-

Catalyst: Hydrogen fluoride (HF).

-

Procedure: Isobutylbenzene is acylated with acetic anhydride in the presence of HF to produce 4'-isobutylacetophenone. The HF serves as both a catalyst and a solvent and can be recycled.

-

Product: 4'-isobutylacetophenone.

Step 2: Hydrogenation

-

Reactant: 4'-isobutylacetophenone.

-

Catalyst: Palladium on carbon (Pd/C).

-

Procedure: The ketone group of 4'-isobutylacetophenone is reduced to a secondary alcohol using catalytic hydrogenation.

-

Product: 1-(4-isobutylphenyl)ethanol.

Step 3: Carbonylation

-

Reactant: 1-(4-isobutylphenyl)ethanol.

-

Catalyst: Palladium complex.

-

Procedure: The alcohol is carbonylated in the presence of a palladium catalyst and carbon monoxide to form ibuprofen.

-

Product: Ibuprofen.

In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the IC50 values of a test compound against COX-1 and COX-2.

-

Materials: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system (e.g., colorimetric or fluorometric probe), test compound, and a reference NSAID (e.g., celecoxib for COX-2 selectivity).

-

Procedure:

-

The COX enzyme is pre-incubated with various concentrations of the test compound.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The formation of prostaglandin G2 (the initial product of the COX reaction) is measured over time using a suitable detection method.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[12][13]

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

The test compound is administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a known NSAID.

-

After a set period (e.g., 60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for the treated groups compared to the control group.[14][15]

-

Drug Discovery and Development Workflow

The development of a new arylpropionic acid derivative, or any new drug, follows a structured and rigorous process from initial discovery to market approval.

Conclusion and Future Directions

The discovery and development of arylpropionic acid derivatives have revolutionized the management of pain and inflammation. From the pioneering work on ibuprofen to the ongoing research into novel applications, the "profens" continue to be a cornerstone of modern pharmacotherapy. Future research in this area is likely to focus on the development of compounds with enhanced COX-2 selectivity to minimize gastrointestinal side effects, as well as exploring the potential of these molecules in other therapeutic areas, such as oncology and neurodegenerative diseases.[16] The rich history and well-established scientific principles of arylpropionic acid derivatives provide a solid foundation for continued innovation in the field of anti-inflammatory medicine.

References

- 1. How the Scientist Who Invented Ibuprofen Accidentally Discovered It Was Great for Hangovers [mentalfloss.com]

- 2. smithsonianmag.com [smithsonianmag.com]

- 3. invent.org [invent.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. Profen (drug class) - Wikipedia [en.wikipedia.org]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]

- 9. Metabolic stereoisomeric inversion of ibuprofen in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinexprheumatol.org [clinexprheumatol.org]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Peptide Coupling of 3-(2,6-Dimethylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a comparative analysis of various peptide coupling methods for the sterically hindered carboxylic acid, 3-(2,6-dimethylphenyl)propionic acid. The inherent steric hindrance due to the ortho-dimethyl substitution on the phenyl ring presents a significant challenge for amide bond formation, often leading to low yields and slow reaction times with standard coupling reagents. This document outlines effective strategies to overcome these challenges.

Introduction to Challenges in Coupling Sterically Hindered Acids

The formation of a peptide (amide) bond involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1] With sterically hindered carboxylic acids like this compound, the bulky substituents near the carboxyl group impede the approach of both the activating agent and the amine, necessitating the use of highly reactive coupling reagents and optimized reaction conditions.[2][3] Common issues include incomplete reactions, the need for extended reaction times, and the potential for side reactions, including racemization if chiral amines are used.[3][4]

Recommended Peptide Coupling Methods

Several classes of coupling reagents have demonstrated efficacy in overcoming the steric hindrance associated with acids like this compound. These include phosphonium salts, aminium/uronium salts, and methods that proceed via highly reactive intermediates such as acyl fluorides.

Comparative Analysis of Recommended Coupling Reagents

The selection of an appropriate coupling method is critical for achieving high yields and purity. The following table summarizes the key characteristics of the recommended reagents for the coupling of this compound.

| Coupling Reagent/Method | Reagent Type | Typical Additive | Key Advantages | Potential Disadvantages | Typical Yields (Hindered Couplings) |

| HATU | Aminium/Uronium Salt | HOAt | High reactivity, fast reaction times, low racemization.[3] | Higher cost, potential for side reactions if not used correctly. | Good to Excellent |

| PyBOP | Phosphonium Salt | HOBt | Good reactivity, stable reagent, less prone to guanidinylation side reactions compared to uronium salts.[3] | Can be less reactive than HATU for extremely hindered substrates. | Moderate to Good |

| EDC/HOBt | Carbodiimide | HOBt | Water-soluble byproducts (with EDC), cost-effective. | Generally lower reactivity for hindered substrates, longer reaction times may be needed. | Variable, can be low |

| Acyl Fluoride Method | In situ generation | (e.g., Cyanuric fluoride, DAST) | Forms highly reactive intermediate, effective for extremely hindered systems, minimizes steric hindrance at the activated carbonyl.[5] | Reagents can be toxic or corrosive, requires careful handling. | Good to Excellent |

Experimental Protocols

The following are detailed protocols for the coupling of this compound with a generic primary amine (R-NH₂). Note: These are starting-point protocols and may require optimization based on the specific amine used.

Protocol 1: Coupling using HATU

This protocol is recommended as the first choice for coupling this compound due to the high reactivity of HATU.

Materials:

-

This compound

-

Amine (R-NH₂)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add the amine (R-NH₂) (1.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl (if the product is not acid-labile), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling using PyBOP

PyBOP is a reliable alternative to HATU, offering good yields for many sterically hindered couplings.

Materials:

-

This compound

-

Amine (R-NH₂)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), PyBOP (1.2 eq), and the amine (R-NH₂) (1.1 eq) in anhydrous DMF or DCM.

-

Add DIPEA or TEA (3.0 eq) to the mixture.

-

Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate or DCM.

-

Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: Coupling using EDC/HOBt

This classic carbodiimide-mediated coupling is a more economical option, though it may require longer reaction times for hindered substrates.

Materials:

-

This compound

-

Amine (R-NH₂)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA) (optional, if amine salt is used)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq).

-

If the amine is provided as a hydrochloride salt, add DIPEA (1.1 eq).

-

Stir the mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

-

After completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography.

Protocol 4: Acyl Fluoride Method

For exceptionally challenging couplings, conversion of the carboxylic acid to the highly reactive acyl fluoride intermediate can be effective.

Materials:

-

This compound

-

Cyanuric fluoride or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Pyridine or DIPEA

-

Amine (R-NH₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Step A: Formation of the Acyl Fluoride

-

In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add cyanuric fluoride (0.5 eq) and pyridine (1.1 eq). Caution: Cyanuric fluoride is toxic and moisture-sensitive.

-

Stir the reaction at room temperature for 1-2 hours. The formation of the acyl fluoride can be monitored by IR spectroscopy (C=O stretch at ~1840 cm⁻¹) or ¹⁹F NMR.

Step B: Amide Formation

-

Cool the solution containing the in situ generated acyl fluoride to 0 °C.

-

Add the amine (R-NH₂) (1.1 eq) and an additional equivalent of pyridine or DIPEA.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash with 1 M HCl (if compatible), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflows and the fundamental mechanism of peptide bond formation.

Caption: General experimental workflow for peptide coupling.

Caption: General mechanism of peptide bond formation.

References

Protecting Group Strategies for the Synthesis of 3-(2,6-Dimethylphenyl)propionic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2,6-dimethylphenyl)propionic acid, a valuable building block in medicinal chemistry, notably in the development of peptide analogs as retroviral protease inhibitors.[1] The sterically hindered nature of the 2,6-disubstituted phenyl ring necessitates careful consideration of protecting group strategies to achieve efficient synthesis. This guide outlines two primary protecting group approaches: the malonic ester synthesis, which utilizes an inherent ester protecting group, and the direct esterification-hydrolysis of the carboxylic acid. Additionally, a protecting-group-free alternative route via the Knoevenagel condensation is presented.

Data Presentation

The following tables summarize quantitative data for the key transformations involved in the synthesis of this compound and its protected forms.

Table 1: Malonic Ester Synthesis Data

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Alkylation | Diethyl malonate, 2,6-Dimethylbenzyl bromide | Sodium ethoxide, Ethanol | Reflux | 12-16 | 85-92 (analogous) | [2] |

| Hydrolysis & Decarboxylation | Diethyl (2,6-dimethylbenzyl)malonate | HBr, Acetic acid | Reflux | 4-6 | ~63 (analogous) | [3] |

Table 2: Fischer Esterification and Hydrolysis Data

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Esterification (Methyl Ester) | This compound, Methanol | Sulfuric acid (catalytic) | Reflux | 4-8 | 90 (typical) | [4] |

| Hydrolysis (Methyl Ester) | Methyl 3-(2,6-dimethylphenyl)propionate | LiOH, THF/Water | Reflux | 3 | >95 (typical) | [5][6] |

Table 3: Protecting-Group-Free Synthesis via Knoevenagel Condensation Data

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Knoevenagel Condensation | 2,6-Dimethylbenzaldehyde, Malonic acid | Pyridine, Piperidine | Water bath | 4 | 85-95 (typical) | [7][8] |

| Reduction of Cinnamic Acid | 3-(2,6-Dimethylphenyl)cinnamic acid | H₂, Pd/C, Methanol | Room Temperature | 5 | >95 (typical) | [9] |

Experimental Protocols

Strategy 1: Malonic Ester Synthesis (Inherent Ester Protection)

This strategy utilizes diethyl malonate as a C2-synthon, with the ethyl esters serving as protecting groups for the carboxylic acid functionality. The synthesis involves the alkylation of diethyl malonate with 2,6-dimethylbenzyl bromide, followed by hydrolysis and decarboxylation.

Protocol 1.1: Synthesis of Diethyl (2,6-dimethylbenzyl)malonate

-

Reagents and Materials:

-

Diethyl malonate

-

2,6-Dimethylbenzyl bromide

-

Sodium metal

-

Absolute ethanol

-

Toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere.

-

Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Add a solution of 2,6-dimethylbenzyl bromide (1.0 eq) in a minimal amount of absolute ethanol.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl (2,6-dimethylbenzyl)malonate.

-

Purify the crude product by vacuum distillation. An analogous synthesis of diethyl 2-(2,6-diethyl-4-methylbenzene) malonate reports yields of 85-92%.[2]

-

Protocol 1.2: Hydrolysis and Decarboxylation to this compound

-

Reagents and Materials:

-

Diethyl (2,6-dimethylbenzyl)malonate

-

Hydrobromic acid (48%)

-

Glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, combine diethyl (2,6-dimethylbenzyl)malonate (1.0 eq), glacial acetic acid, and 48% hydrobromic acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Acidify the combined aqueous layers with concentrated hydrochloric acid to precipitate the product.

-

Extract the acidified aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A similar hydrolysis of a substituted malonate reports a yield of approximately 63%.[3]

-

Strategy 2: Direct Protection and Deprotection of the Carboxylic Acid

This approach involves the direct synthesis of this compound, followed by protection as an ester (e.g., methyl ester via Fischer esterification) to facilitate further synthetic manipulations, and subsequent deprotection via hydrolysis.

Protocol 2.1: Fischer Esterification to Methyl 3-(2,6-Dimethylphenyl)propionate

-

Reagents and Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-